molecular formula C9H13NOS B3060901 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol CAS No. 105602-84-4

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol

Cat. No.: B3060901
CAS No.: 105602-84-4
M. Wt: 183.27 g/mol
InChI Key: ZDYDJHAPXVTJMZ-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with methoxy (4-position) and methyl (3,5-positions) groups, with a methanethiol (-CH2SH) moiety at the 2-position. This compound serves as a key intermediate in synthesizing proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, where the thiol group undergoes oxidation to sulfinyl (-SO-) or sulfonyl (-SO2-) forms . Its structural features, including electron-donating substituents (methoxy, methyl) on the pyridine ring, influence its reactivity and stability during synthetic processes .

Properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-6-4-10-8(5-12)7(2)9(6)11-3/h4,12H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYDJHAPXVTJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630183
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105602-84-4
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-3,5-dimethylpyridine.

    Functional Group Introduction: The methanethiol group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with a suitable thiolating agent under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used, and the reaction temperature is maintained at a moderate level to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The methoxy and dimethyl groups on the pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol involves its interaction with molecular targets through its functional groups. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and dimethyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol and related compounds:

Compound Name Core Structure Sulfur Oxidation State Key Functional Groups Pharmacological Activity Stability Profile
This compound Pyridine + methanethiol -SH (Thiol) Thiol, methoxy, methyl None (precursor) Prone to oxidation
Omeprazole (5-methoxy-2-[(RS)-sulfinyl derivative]) Benzimidazole + pyridinylmethylsulfinyl +4 (Sulfinyl, -SO-) Sulfoxide, benzimidazole, methoxy, methyl PPI (active form) Sensitive to acid/light
Esomeprazole (S-isomer of omeprazole) Same as omeprazole (S-configuration) +4 (Sulfinyl) Sulfoxide, benzimidazole Enhanced PPI activity Improved metabolic stability
Omeprazole sulphone (5-methoxy-2-sulfonyl derivative) Benzimidazole + pyridinylmethylsulfonyl +6 (Sulfonyl, -SO2-) Sulfone, benzimidazole, methoxy, methyl Inactive (degradation) Highly stable
Ufiprazole (5-methoxy-2-sulfanyl derivative) Benzimidazole + pyridinylmethylsulfanyl -2 (Thioether, -S-) Thioether, benzimidazole, methoxy, methyl Inactive Moderate stability
Methyl 2-(4-nitrophenylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate (Compound 8, ) Nitroaromatic + sulfanyl ester -2 (Thioether) Thioether, nitro, ester Synthetic intermediate Stable under inert conditions

Pharmacological Activity

  • Omeprazole and Esomeprazole : These PPIs inhibit gastric acid secretion via covalent binding to H+/K+ ATPase, facilitated by their sulfinyl group (-SO-), which undergoes acid-catalyzed conversion to sulfenamide . Esomeprazole, the S-isomer, exhibits superior bioavailability and metabolic stability compared to racemic omeprazole .
  • Inactive Derivatives : The thiol precursor and its sulfonyl/thioether derivatives (e.g., ufiprazole, omeprazole sulphone) lack PPI activity due to the absence of sulfoxide reactivity .

Chemical Stability and Reactivity

  • Thiol (Target Compound) : Prone to oxidation to sulfinic/sulfonic acids or disulfides. Requires inert conditions during synthesis .
  • Sulfinyl (Omeprazole) : Acid-sensitive; degrades to sulfone under oxidative or acidic conditions .
  • Sulfonyl (Omeprazole Sulphone) : Terminal oxidation product; chemically inert and stable .
  • Thioether Derivatives (e.g., Ufiprazole) : More stable than sulfoxides but less reactive, limiting pharmacological utility .

Research Findings and Analytical Insights

  • Chromatographic Analysis : Omeprazole and its derivatives (e.g., sulfone) are quantified via HPLC-UV at 302 nm, optimized for separating degradation products .
  • Stereochemical Influence : Esomeprazole’s S-configuration enhances metabolic resistance, reducing first-pass effects compared to omeprazole .
  • Degradation Pathways : Thiol derivatives oxidize sequentially: -SH → -SO- → -SO2-, with sulfones representing terminal metabolites .

Biological Activity

Overview

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol is an organic compound with the molecular formula C9H13NOS. It features a pyridine ring substituted with methoxy and dimethyl groups, as well as a thiol group. This structure suggests potential biological activities, particularly in enzyme interactions and receptor binding.

The biological activity of this compound is largely attributed to its functional groups. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The presence of the methoxy and dimethyl groups may enhance the compound's binding affinity and specificity towards various biological targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Antioxidant Properties : Preliminary studies suggest that it could exhibit antioxidant effects by scavenging free radicals.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

A variety of studies have explored the biological implications of this compound:

  • Study 1 : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.
  • Study 2 : Research indicated that it might reduce oxidative stress markers in cellular models, supporting its role as an antioxidant.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
AntioxidantReduces oxidative stress markers
Anti-inflammatoryPotential to reduce inflammation

Synthetic Routes and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions starting from 4-methoxy-3,5-dimethylpyridine. This compound is not only significant for its biological activity but also serves as a building block in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as omeprazole and other pyridine derivatives:

Compound NameStructure FeaturesUnique Properties
This compoundMethanethiol groupPotential enzyme inhibitor
OmeprazoleProton pump inhibitorUsed in gastrointestinal disorders
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetateEster functional groupInvestigated for receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol
Reactant of Route 2
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol

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